9H-Fluoren-2-ol
Overview
Description
9H-Fluoren-2-ol is a compound related to the fluorene family, which includes a wide range of derivatives with diverse chemical and physical properties. These compounds are of significant interest in organic chemistry due to their unique structures and potential applications in materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of 9H-Fluoren-2-ol and its derivatives can be achieved through various methods. A notable approach is the Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls, offering a mild and efficient pathway to 9H-fluorene derivatives with high yields (Xu et al., 2015). Additionally, the palladium-catalyzed cyclocarbonylation of o-halobiaryls has been employed to synthesize various substituted fluoren-9-ones, showcasing the versatility of this scaffold (Campo & Larock, 2002).
Molecular Structure Analysis
The molecular structure of 9H-Fluoren-2-ol is characterized by a fluorene core, which is a polycyclic aromatic system with a 9H-fluoren-9-ol moiety. This structure forms the basis for further functionalization and reaction due to its reactive sites and stability.
Chemical Reactions and Properties
9H-Fluoren-2-ol derivatives undergo a variety of chemical reactions. For instance, acid-mediated ring opening of 9H-Fluoren-9-ols with organic azides allows for the synthesis of 2-amino-2'-ketonyl biaryls, demonstrating the compound's reactivity and potential for creating complex structures (Yang et al., 2021).
Scientific Research Applications
Synthesis of Oligothiophenes : 9H-fluoren-2-ol is used in synthesizing oligothiophenes with broad-band absorption and fluorescence spectra, useful in optical and electronic applications (Lukes et al., 2007).
Production of Polyfluorenes : It's utilized in producing polyfluorenes that exhibit minimal green emission in light-emitting devices, enhancing their efficiency (Cho et al., 2007).
High-Efficiency Polymer Solar Cells : 9H-Fluoren-2-ol serves as a building block for polymer solar cells with high power conversion efficiency and fill factor (Du et al., 2011).
Intermediate for OLED Materials : 9H-dimethyl-9H-fluoren-2-ylboronic acid, derived from 9H-Fluoren-2-ol, is crucial for OLED material synthesis, showing significant practical value (Bai Xue-feng, 2013).
Colorimetric/Fluorometric Probe for Iodide : It acts as a sensitive probe for detecting iodide at low concentrations, important in chemical analysis and environmental monitoring (Zhao et al., 2012).
Anticancer Activity : Certain metal complexes with 9H-Fluoren-2-ol show better anticancer activity towards leukemia cells compared to standard drugs (Kumbar et al., 2019).
Friedel-Crafts Acetylation : Its acetylation can produce mono- and diacetyl-9H-fluorenes, with applications in chemical synthesis (Titinchi et al., 2008).
Optical Limiting Properties : It demonstrates significant two-photon absorption and optical limiting properties, relevant in laser technology and optical devices (Ma et al., 2015).
Synthesis of Emissive Fluorene Derivatives : It's used in synthesizing blue emissive functionalized fluorene derivatives, important in materials science and optoelectronics (Athira et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9H-fluoren-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOIAPGLORMKTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047569 | |
Record name | 2-Hydroxyfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyfluorene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
9H-Fluoren-2-ol | |
CAS RN |
2443-58-5 | |
Record name | 2-Hydroxyfluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2443-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy fluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Fluoren-2-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31248 | |
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Record name | 9H-Fluoren-2-ol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26316 | |
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Record name | 2-Hydroxyfluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-fluoren-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXY FLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7588WEA3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Hydroxyfluorene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
Record name | 2-Hydroxyfluorene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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